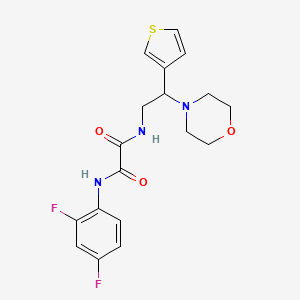

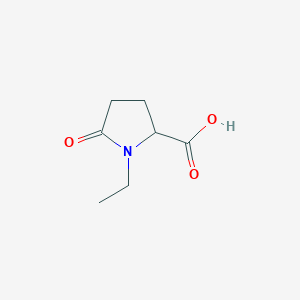

![molecular formula C7H3BrClFN2 B2546234 3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine CAS No. 1427445-42-8](/img/structure/B2546234.png)

3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine" is a halogenated heterocyclic molecule that belongs to the imidazopyridine family. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of multiple halogens such as bromine, chlorine, and fluorine within the same molecule can make it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of halogenated imidazopyridines can be achieved through various methods. One approach involves the use of halogen dance reactions, which allow for the introduction of different halogen atoms into the pyridine ring . Another method is the chemodivergent synthesis from α-bromoketones and 2-aminopyridines under different reaction conditions, leading to the formation of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines . Additionally, copper-mediated aerobic oxidative coupling has been employed to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides .

Molecular Structure Analysis

The molecular structure of halogenated imidazopyridines can be elucidated using techniques such as single-crystal X-ray diffraction. This allows for the investigation of molecular geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing . Furthermore, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide insights into the electronic structure and intermolecular contacts of these compounds .

Chemical Reactions Analysis

Halogenated imidazopyridines can undergo various chemical reactions due to the presence of reactive halogen atoms. These reactions include nucleophilic substitutions, cyclizations, and coupling reactions that can lead to the formation of a wide range of derivatives with different substituents and functional groups . The reactivity of these compounds can be further exploited to synthesize potential inhibitors of biological targets such as tyrosyl-tRNA synthetase .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated imidazopyridines are influenced by the nature and position of the halogen substituents. These properties include melting points, solubility, density, and stability, which are important for the practical application of these compounds in chemical synthesis and drug development . The halogen atoms also play a crucial role in the binding affinity of these molecules to biological targets, as demonstrated by molecular docking studies .

科学的研究の応用

Synthesis and Fluorescent Properties

One study describes the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines through metal-catalyzed cross-coupling reactions, resulting in compounds with a wide variety of fluorescent emissions, indicating potential applications in bioimaging and sensor technology (Shibahara et al., 2009). Another study on the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines reveals enhanced fluorescence intensity, suggesting these compounds could serve as efficient organic fluorophores in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Bioisosteric Replacement and Medicinal Chemistry

Research has also shown the effectiveness of 8-fluoroimidazo[1,2-a]pyridine as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in allosteric modulator ligands of the GABA A receptor, demonstrating its utility in the development of novel therapeutics (Humphries et al., 2006).

Advanced Synthesis Techniques

Further studies include the development of efficient palladium(0)-mediated microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines, offering a novel method for the functionalization of these compounds, which could be valuable in pharmaceutical synthesis and materials science (Koubachi et al., 2008).

作用機序

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which 3-bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines can be directly functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

特性

IUPAC Name |

3-bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOMVMQIEMXWKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(N2C=C1Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

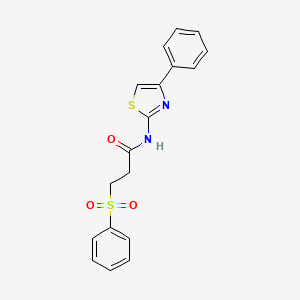

![N-[2-Hydroxy-3-(2-methylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2546153.png)

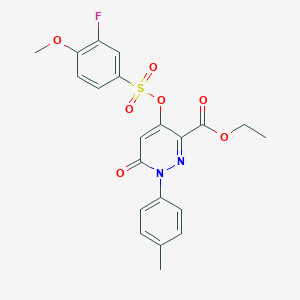

![5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2546154.png)

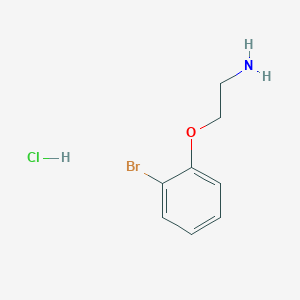

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)

![1-(4-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2546171.png)

![3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid](/img/structure/B2546173.png)

![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)